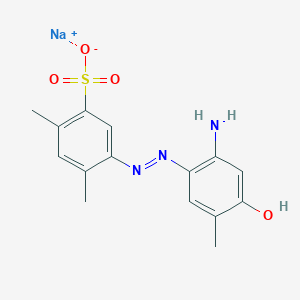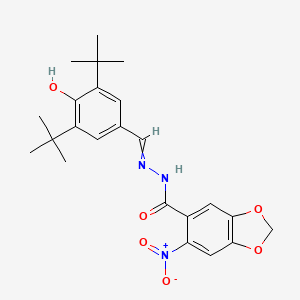
SSR97225
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SSR97225 is Tubulin-binding agent with potential antineoplastic activity. This compound binds to tubulin, arresting the cell cycle at the G2/M checkpoint and preventing mitosis.
Scientific Research Applications
1. Genetic Analysis and Marker Development
SSR97225 has applications in the field of genetic analysis, particularly in the development of molecular markers. Microsatellite or simple sequence repeat (SSR) markers are widely used for genetic analysis in crop plant improvement strategies. These markers have been used to create a comprehensive set of SSR markers for maize, demonstrating their utility in genetic mapping and plant breeding (Sharopova et al., 2002). Additionally, SSR markers derived from expressed sequence tags (ESTs) represent transcribed genes, making them valuable for assessing functional diversity in natural populations and germplasm collections (Varshney, Graner, & Sorrells, 2005).
2. Biomedical Research
In the context of biomedical research, this compound has been utilized in the development of automated systems for scientific information support in pharmaceutical research (Baroni & Bottacini, 1995). This includes the publication of current awareness bulletins and biomedical searches to support research and development projects.
3. Ecological and Evolutionary Studies
This compound contributes significantly to ecological and evolutionary research. For instance, hypervariable simple sequence repeat (SSR) nuclear loci have been used to study paternity in a community of wild chimpanzees, providing valuable insights into the genetic structure and dynamics of wild populations (Morin, Wallis, Moore, & Woodruff, 1994).
4. Technology in Plant Sciences
In plant science, next-generation sequencing (NGS) technologies have been employed for the development of SSR markers, significantly impacting research in this field. These technologies enable the efficient identification of large numbers of microsatellites, facilitating genome-wide genetic studies (Zalapa et al., 2012).
5. Social Sciences and Educational Research
This compound has found applications in social sciences and educational research as well. Single-subject research (SSR), an experimental research tradition, has been applied to topics in gifted education, illustrating the versatility of SSR methodologies in various fields of study (Simonsen & Little, 2011).
properties
Molecular Formula |
C42H53ClN4O7S |
|---|---|
Appearance |
Solid powder |
synonyms |
SSR97225; SSR 97225; SSR-97225.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






